molecular formula C24H28N2O3S2 B11098114 ethyl 3-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-2-carboxylate

ethyl 3-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-2-carboxylate

Cat. No.: B11098114
M. Wt: 456.6 g/mol
InChI Key: NPOJVOPAMDLXOR-UHFFFAOYSA-N
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Description

ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes various functional groups such as acetylamino, tert-butylimino, phenylsulfanyl, and benzothiophene

Preparation Methods

The synthesis of ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H28N2O3S2

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl 3-acetamido-6-(tert-butyliminomethyl)-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H28N2O3S2/c1-6-29-23(28)22-19(26-15(2)27)18-13-12-16(14-25-24(3,4)5)20(21(18)31-22)30-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,26,27)

InChI Key

NPOJVOPAMDLXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=C(CC2)C=NC(C)(C)C)SC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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